molecular formula C16H25Cl2N3O2 B13781358 N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride CAS No. 87576-04-3

N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride

Cat. No.: B13781358
CAS No.: 87576-04-3
M. Wt: 362.3 g/mol
InChI Key: BBYJNYWBBULQAW-UHFFFAOYSA-N
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Description

N'-[2-(Azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide; chloride (CAS: 87576-05-4) is a quaternary ammonium salt featuring a 4-chlorophenoxyacetohydrazide backbone substituted with an azepan-1-ium ethyl group. Its molecular formula is C₁₈H₃₁Cl₂N₃O₂, with a molecular weight of 392.4 g/mol . The azepan-1-ium moiety confers cationic character, enhancing solubility in polar solvents due to the chloride counterion.

Properties

CAS No.

87576-04-3

Molecular Formula

C16H25Cl2N3O2

Molecular Weight

362.3 g/mol

IUPAC Name

N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride

InChI

InChI=1S/C16H24ClN3O2.ClH/c17-14-5-7-15(8-6-14)22-13-16(21)19-18-9-12-20-10-3-1-2-4-11-20;/h5-8,18H,1-4,9-13H2,(H,19,21);1H

InChI Key

BBYJNYWBBULQAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC[NH+](CC1)CCNNC(=O)COC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenoxy group and azepan-1-ium moiety participate in nucleophilic substitution (SN) reactions.

Key Features:

  • Chlorophenoxy Group : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic aromatic substitution under basic or acidic conditions.

  • Azepan-1-ium Ring : The cyclic ammonium group can act as a leaving group in SN2 reactions, particularly under alkaline conditions .

Example Reaction Pathways:

Reaction Type Conditions Outcome
Aromatic SubstitutionNaOH (aq), 80°CReplacement of chlorine with nucleophiles (e.g., -OH, -NH2) .
AlkylationAlkyl halides, DMF, 60°CSubstitution of azepan-1-ium with alkyl groups via SN2 mechanism .

Condensation and Amidation Reactions

The hydrazide group (-CONHNH2) enables condensation with carbonyl compounds or participation in peptide-like bond formation.

Notable Reactions:

  • Coupling with Carboxylic Acids : Using condensing agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the hydrazide forms amide bonds with carboxylic acids .

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions to generate hydrazone derivatives.

Optimized Conditions:

  • Solvent : Dichloromethane or DMF.

  • Catalyst : Triethylamine (for deprotonation) .

  • Yield : Typically >75% when monitored via TLC and NMR.

Acid-Base and Ion-Exchange Reactions

The chloride counterion and azepan-1-ium group facilitate acid-base interactions.

Key Observations:

  • Deprotonation : Treatment with strong bases (e.g., NaOH) deprotonates the azepan-1-ium ring, regenerating the neutral azepan amine :

     Azepan NH2+ Cl+NaOHAzepan NH2+NaCl+H2O\text{ Azepan NH}_2^+\text{ Cl}^-+\text{NaOH}\rightarrow \text{Azepan NH}_2+\text{NaCl}+\text{H}_2\text{O}
  • Ion Exchange : Reacts with silver nitrate to precipitate AgCl, confirming ionic chloride presence .

Redox and Radical Reactions

The chlorophenoxy group is susceptible to radical-mediated degradation or reduction:

  • Photodegradation : UV irradiation generates phenyl radicals, leading to dechlorination .

  • Reductive Dehalogenation : Catalytic hydrogenation (Pd/C, H2) removes chlorine, producing 2-(phenoxy)acetohydrazide derivatives.

Mechanistic Insight:

  • Radical intermediates detected via ESR spectroscopy in photolytic studies .

Biological Interactions (Relevance to Reactivity)

While not a direct chemical reaction, the compound’s structure suggests potential enzyme inhibition:

  • Urease Interaction : Analogous acetamide derivatives bind non-metallic active sites via H-bonding, implying similar behavior .

  • Neurotransmitter Mimicry : The azepan-1-ium group may mimic ammonium ions in cholinergic pathways.

Scientific Research Applications

N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Features

The target compound shares a core 2-(4-chlorophenoxy)acetohydrazide structure with several analogues, but its substitution pattern distinguishes it:

Compound Name (Example) Substituent(s) Molecular Weight (g/mol) Key Structural Features
Target Compound Azepan-1-ium ethyl group 392.4 Cationic azepane ring, chloride counterion
2-(4-Chlorophenoxy)acetohydrazide (2) None (parent hydrazide) 215.7 Free hydrazide group
Compound 28 () 4-Methylbenzylidene 316.0 Aromatic Schiff base
Compound 14 () (5-Methyl-2-furyl)methylidene 306.0 Heterocyclic furan substituent
Compound 4 () 1,3,4-Oxadiazole-thiol 296.8 (estimated) Sulfur-containing heterocycle
N′-Benzylidene derivatives () Thiazolidinone ring ~350 (estimated) Five-membered thiazolidinone moiety

Key Observations :

  • Aromatic (e.g., benzylidene) and heterocyclic (e.g., oxadiazole, furan) substituents in analogues modulate electronic properties and bioactivity .

Key Observations :

  • Microwave-assisted synthesis (e.g., for oxadiazoles) improves yields and reduces reaction times compared to conventional methods .

Key Observations :

  • The azepan-1-ium group may enhance target binding via electrostatic interactions with biological membranes or enzymes.
  • Heterocyclic substituents (e.g., oxadiazoles, thiazolidinones) correlate with improved antimicrobial potency .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The target compound’s cationic nature likely improves aqueous solubility compared to neutral analogues like Schiff bases.
  • Lipophilicity : The azepane ring may increase logP relative to smaller substituents (e.g., methyl groups), affecting blood-brain barrier penetration.
  • Stability : Quaternary ammonium salts are generally stable under physiological conditions, whereas Schiff bases (imines) may hydrolyze in acidic environments .

Biological Activity

N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride, identified by CAS number 87576-04-3, is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C16H23ClN2O2
  • Molecular Weight : 362.295 g/mol
  • Purity : 96% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including chemokine receptors. Chemokine inhibitors are crucial in modulating inflammatory responses and may play a role in treating autoimmune diseases and other inflammatory conditions.

In Vitro Studies

In vitro assays have shown that related compounds, specifically 3-(acylamino)azepan-2-ones, exhibit broad-spectrum chemokine inhibition. These compounds demonstrate stability in aqueous solutions and possess anti-inflammatory properties, suggesting potential parallels for this compound .

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary research indicates that compounds within this class can act as effective anti-inflammatory agents, with doses as low as 1 mg/kg showing significant effects in vivo .
  • Cytotoxicity : The cytotoxic profile of azepan derivatives has been explored, indicating varying degrees of toxicity depending on the structural modifications. Further studies are needed to assess the specific cytotoxic effects of this compound .

Study 1: Chemokine Inhibition

A study focused on the synthesis and evaluation of azepan derivatives highlighted the potential of these compounds as chemokine inhibitors. The results demonstrated that modifications in the azepan structure significantly affected their inhibitory potency against specific chemokines, which may be relevant for this compound .

Study 2: Stability and Hydrolysis

Research on similar acylamino compounds revealed rapid hydrolysis in serum, impacting their bioavailability. However, the parent compound exhibited sustained anti-inflammatory activity despite this instability. This finding underscores the importance of structural integrity for maintaining biological activity .

Data Table: Comparative Biological Activity

Compound NameMolecular Weight (g/mol)Anti-inflammatory Activity (mg/kg)Chemokine Inhibition
This compound362.295TBDTBD
3-(acylamino)azepan-2-oneVariable1Yes
Related azepan derivativesVariableTBDYes

Note: TBD = To Be Determined based on further studies.

Q & A

Q. What synthetic routes are recommended for preparing N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide chloride with high purity?

  • Methodological Answer : Begin with ethyl 2-(4-chlorophenoxy)acetate, which can be synthesized via nucleophilic substitution between 4-chlorophenol and ethyl bromoacetate (KI-catalyzed, reflux conditions). React the ester with hydrazine hydrate (85%) in ethanol under reflux to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequently, introduce the azepane moiety by reacting the hydrazide with 2-(azepan-1-ium-1-yl)ethyl chloride in a basic medium (e.g., pyridine or NaHCO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water mixture) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the hydrazide NH protons (δ 9–10 ppm) and azepane N-CH₂ signals (δ 3.0–3.5 ppm). ESI-MS (positive mode) validates the molecular ion peak ([M+H]⁺) and isotopic pattern (Cl atoms). IR spectroscopy identifies key functional groups: NH stretches (~3200 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%) by comparing retention times with standards .

Q. How can researchers assess the hydrolytic stability of the hydrazide moiety under physiological conditions?

  • Methodological Answer : Conduct stability studies in phosphate-buffered saline (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC, tracking the disappearance of the parent compound and emergence of hydrolysis products (e.g., 4-chlorophenoxyacetic acid). Use LC-MS to confirm degradation pathways. For long-term storage, lyophilize the compound and store under inert gas (N₂/Ar) at –20°C to minimize oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of diacylhydrazine derivatives?

  • Methodological Answer : Perform meta-analysis to identify structural variables (e.g., substituent position, azepane ring size) that correlate with activity discrepancies. Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) under controlled conditions. Validate hypotheses via molecular docking (e.g., AutoDock Vina) to compare binding affinities across analogs. For example, herbicidal activity in diacylhydrazines ( ) may depend on hydrogen bonding with target enzymes like acetolactate synthase .

Q. How do intermolecular interactions influence the crystallographic packing and solubility of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL) reveals O–H⋯O, N–H⋯O, and Cl⋯Cl interactions (3.4 Å) that stabilize layered structures ( ). These interactions reduce solubility in apolar solvents but enhance thermal stability. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. To improve solubility, modify the azepane substituents (e.g., hydroxyl groups) or co-crystallize with cyclodextrins .

Q. What computational approaches elucidate the mechanism of action for azepane-containing hydrazides?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/GROMACS) and density functional theory (DFT) to model ligand-receptor interactions. For anticonvulsant activity (analogous to ), dock the compound into GABA-A receptor binding pockets. Perform ADMET prediction (SwissADME) to assess bioavailability and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., patch-clamp electrophysiology) .

Q. How can researchers control polymorphism during crystallization to optimize bioactivity?

  • Methodological Answer : Screen polymorphs via XRPD and DSC by varying solvents (ethanol vs. acetone) and cooling rates. Slow evaporation (0.5°C/min) favors thermodynamically stable forms. Correlate polymorphic stability with dissolution profiles (USP apparatus II) and in vivo pharmacokinetics. For bioactive forms, employ seeding techniques with pre-characterized crystals .

Q. What structural modifications enhance the herbicidal activity of diacylhydrazine derivatives?

  • Methodological Answer : Synthesize analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the chlorophenoxy ring to increase electrophilicity. Test herbicidal activity against Arabidopsis thaliana using leaf-disk assays. Analyze QSAR parameters (Hammett σ, logP) to identify activity drivers. Crystallize active analogs to compare hydrogen-bonding networks with target enzymes .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate tautomerism in the hydrazide moiety?

  • Methodological Answer : Use variable-temperature NMR (DMSO-d₆, 25–100°C) to observe NH proton exchange rates. Complement with IR spectroscopy to detect enol-imine vs. keto-amine tautomers. Perform DFT calculations (Gaussian 09) to compare tautomer energies. For crystallographic confirmation, grow single crystals in aprotic solvents (e.g., dichloromethane) to stabilize specific tautomeric forms .

Q. What statistical methods address variability in biological replicate data for this compound?

  • Methodological Answer :
    Apply ANOVA with post-hoc Tukey tests to compare means across replicates. Use principal component analysis (PCA) to identify outlier data points in high-throughput assays (e.g., antimicrobial screening). For dose-response curves, fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

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